Boc-D-3-Pal-OH

Chiral purity Enantiomeric identity Peptide stereochemistry

Procure Boc-D-3-Pal-OH (Boc-3-(3-pyridyl)-D-Ala-OH), a precise chiral building block for peptide synthesis. Its D-stereochemistry confers metabolic stability, while the 3-pyridyl moiety offers specific lipophilicity and SST2 receptor affinity. Substituting with regioisomers risks failed syntheses and altered bioactivity. Ensure protocol fidelity with this exact CAS 98266-33-2 compound.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 98266-33-2
Cat. No. B558722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-3-Pal-OH
CAS98266-33-2
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
InChIKeyJLBCSWWZSSVXRQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-(3-pyridyl)-D-Ala-OH (CAS 98266-33-2): Protected Non‑Natural Amino Acid for Regioselective Peptide Design and Chiral Chemistry


Boc-3-(3-pyridyl)-D-Ala-OH (Boc-D-3-Pal-OH) is a protected, non‑proteinogenic D‑α‑amino acid derivative bearing a tert‑butoxycarbonyl (Boc) amine protecting group and a 3‑pyridyl side chain [1]. The molecule has a molecular weight of 266.29 g/mol, a melting point of 134–148 °C, and an optical rotation [α]₂₀ᴰ = −15.5 ± 2° (c=1, EtOH) . It is primarily employed as a chiral building block in solid‑phase and solution‑phase peptide synthesis, where the 3‑pyridyl moiety can introduce specific aromatic character, hydrogen‑bonding potential, or metal‑coordination sites while the D‑stereochemistry imparts metabolic stability against common proteases [1].

Why Boc-3-(3-pyridyl)-D-Ala-OH Cannot Be Replaced by Other Pyridylalanine or Protecting‑Group Analogs Without Quantitative Re‑validation


Although the pyridylalanine scaffold appears simple, small changes in the pyridine nitrogen position or the protecting group profoundly alter both physicochemical behavior and biological recognition. Regioisomers (2‑, 3‑, and 4‑pyridyl) exhibit divergent lipophilicity, receptor binding affinities, and in vivo pharmacokinetic profiles [1][2]. Similarly, swapping the Boc protecting group for Fmoc changes the synthetic workflow, stability under acidic conditions, and the compound's optical rotation . Even the enantiomeric L‑form displays opposite optical rotation and distinct receptor selectivity . Consequently, substituting Boc-3-(3-pyridyl)-D-Ala-OH with a “close” analog without re‑optimizing the entire synthetic or biological protocol carries a high risk of loss of activity, altered receptor specificity, or failed synthesis. The quantitative evidence below establishes the specific, measurable differences that justify targeted procurement of this exact compound.

Quantitative Differentiation of Boc-3-(3-pyridyl)-D-Ala-OH from Key Analogs: Head‑to‑Head and Cross‑Study Comparator Data


Optical Rotation Confirms D‑Enantiomer Identity and Distinguishes from L‑Form, Regioisomers, and Fmoc‑Protected Variants

Boc-3-(3-pyridyl)-D-Ala-OH exhibits a negative specific rotation of [α]₂₀ᴰ = −15.5 ± 2° (c=1, EtOH), which is opposite in sign and magnitude to the L‑enantiomer (Boc‑3‑(3‑pyridyl)‑L‑Ala‑OH: +15.5 ± 1°, c=1, EtOH) . The 2‑pyridyl regioisomer (Boc‑3‑(2‑pyridyl)‑D‑Ala‑OH) rotates positively at +17 ± 2° (c=1, MeOH), while the 4‑pyridyl analog (Boc‑3‑(4‑pyridyl)‑D‑Ala‑OH) shows +4.1 ± 0.5° (c=0.6%, acetic acid) . The Fmoc‑protected counterpart (Fmoc‑3‑(3‑pyridyl)‑D‑Ala‑OH) has [α]₂₀ᴰ = +11 ± 1° (c=1.034, MeOH) .

Chiral purity Enantiomeric identity Peptide stereochemistry Quality control

Melting Point Profile Differentiates 3‑Pyridyl D‑Alanine Boc Derivative from 2‑, 4‑Regioisomers and Fmoc Analog

The melting point of Boc-3-(3-pyridyl)-D-Ala-OH is reported as 134–148 °C . In contrast, the 2‑pyridyl regioisomer melts at 140–146 °C, and the 4‑pyridyl analog has a substantially higher melting point of 223–229 °C . The Fmoc‑protected derivative (Fmoc‑3‑(3‑pyridyl)‑D‑Ala‑OH) melts at 164–169 °C .

Physical characterization Purity assessment Storage stability Formulation

Receptor Binding Affinity of 3‑Pyridylalanine Motif in Somatostatin Antagonists: Rank‑Order vs. 2‑ and 4‑Pyridyl Regioisomers

In a systematic study of pyridylalanine regioisomers incorporated at position 3 of the somatostatin receptor subtype 2 (SST2) antagonist LM3, the 3‑pyridylalanine (3Pal) derivative displayed a binding affinity KD = 0.15 ± 0.01 nM. The 2‑pyridyl (l2Pal) analog bound with KD = 0.18 ± 0.02 nM, and the 4‑pyridyl (4Pal) analog showed the highest affinity at KD = 0.11 ± 0.01 nM. The clinically used comparator [¹⁷⁷Lu]Lu‑DOTA‑LM3 had KD = 0.09 ± 0.02 nM [1].

Somatostatin receptor SST2 Radioligand Neuroendocrine tumors

Anti‑Inflammatory Potency of dl‑3‑Pyridylalanine Is 3‑ to 4‑Fold Greater Than 2‑ and 4‑Pyridyl Regioisomers in Rat Paw Edema Model

In the carrageenin‑induced rat paw edema assay, dl‑3‑pyridylalanine (3‑PA) demonstrated anti‑inflammatory activity 3‑fold greater than dl‑2‑pyridylalanine (2‑PA) and 4‑fold greater than dl‑4‑pyridylalanine (4‑PA). The activity of 3‑PA exceeded that of the reference drug phenylbutazone [1].

Anti‑inflammatory Pyridylalanine In vivo pharmacology Lead optimization

High‑Value Application Scenarios for Boc-3-(3-pyridyl)-D-Ala-OH Based on Verified Differentiation Data


Stereospecific Solid‑Phase Peptide Synthesis Requiring Protease‑Resistant D‑Configuration

Boc‑3‑(3‑pyridyl)‑D‑Ala‑OH is integrated into peptide chains via Boc‑SPPS protocols where the D‑stereochemistry confers resistance to endogenous proteases. The negative optical rotation (−15.5 ± 2°) confirms the desired enantiomer, while the melting point (134–148 °C) provides a rapid QC check against the L‑form or other regioisomers . This compound is particularly valuable for designing metabolically stable peptide therapeutics or imaging agents where the 3‑pyridyl side chain engages in π‑stacking, hydrogen bonding, or metal chelation.

Somatostatin Receptor‑Targeted Radiopharmaceutical Lead Optimization

The 3‑pyridylalanine motif yields an intermediate SST2 receptor affinity (KD = 0.15 nM) and hydrophilicity (logD = −2.5) compared to the 2‑ and 4‑pyridyl regioisomers [1]. This balanced profile makes Boc‑3‑(3‑pyridyl)‑D‑Ala‑OH a rational starting point for medicinal chemists developing SST2‑targeted radioligands or peptide‑drug conjugates. The compound enables systematic exploration of structure‑activity relationships without the extreme properties of the 2‑ or 4‑pyridyl analogs.

Anti‑Inflammatory Peptidomimetic Discovery Programs

Given that the parent dl‑3‑pyridylalanine exhibits 3‑ to 4‑fold higher anti‑inflammatory activity than the 2‑ or 4‑regioisomers in the carrageenin‑induced rat paw edema model [2], Boc‑3‑(3‑pyridyl)‑D‑Ala‑OH serves as a privileged building block for constructing peptide‑based or peptidomimetic anti‑inflammatory agents. Its Boc protection allows for straightforward incorporation into diverse sequences while preserving the pharmacophoric 3‑pyridyl group.

Technical Documentation Hub

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